5-Amino-1-cyclopropyl-6,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS No.: 167888-38-2
Cat. No.: VC21123308
Molecular Formula: C14H12F2N2O3
Molecular Weight: 294.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 167888-38-2 |
|---|---|
| Molecular Formula | C14H12F2N2O3 |
| Molecular Weight | 294.25 g/mol |
| IUPAC Name | 5-amino-1-cyclopropyl-6,7-difluoro-8-methyl-4-oxoquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H12F2N2O3/c1-5-9(15)10(16)11(17)8-12(5)18(6-2-3-6)4-7(13(8)19)14(20)21/h4,6H,2-3,17H2,1H3,(H,20,21) |
| Standard InChI Key | XSWMPEWAGPDFHT-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=C(C(=C1F)F)N)C(=O)C(=CN2C3CC3)C(=O)O |
| Canonical SMILES | CC1=C2C(=C(C(=C1F)F)N)C(=O)C(=CN2C3CC3)C(=O)O |
Introduction
5-Amino-1-cyclopropyl-6,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound with a molecular formula of C14H12F2N2O3 and a molecular weight of 294.25 g/mol . This compound belongs to the quinoline class, which is known for its diverse biological activities and applications in pharmaceuticals. The compound's structure includes a quinoline ring system with a cyclopropyl group, two fluorine atoms, a methyl group, and a carboxylic acid functional group.
Synthesis and Preparation
The synthesis of quinoline derivatives typically involves multi-step reactions starting from simpler aromatic compounds. For compounds like 5-Amino-1-cyclopropyl-6,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, the process might involve the use of cyclopropylamine and fluorinated aromatic precursors, followed by ring closure and functional group modifications .
Biological and Pharmacological Activities
Quinoline derivatives are known for their broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties. While specific data on the biological activities of 5-Amino-1-cyclopropyl-6,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is limited, related compounds have shown promising results in various pharmacological studies .
Applications and Future Research Directions
Given the potential biological activities of quinoline derivatives, further research into the applications of 5-Amino-1-cyclopropyl-6,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid could involve exploring its efficacy as a therapeutic agent. Additionally, modifications to its structure could lead to compounds with enhanced pharmacological profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume